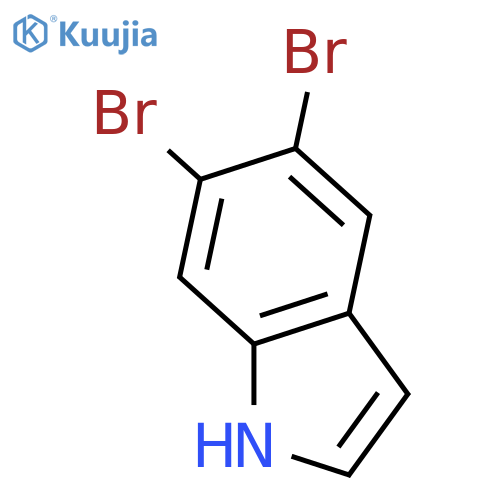

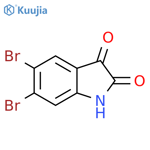

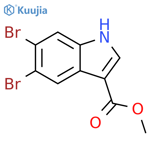

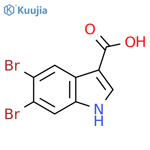

Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry

,

Tetrahedron Letters,

2011,

52(20),

2583-2585